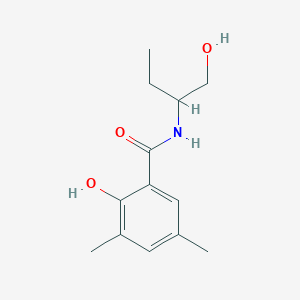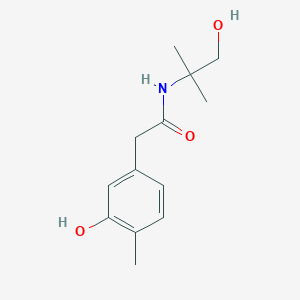
2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide, also known as BML-275, is a chemical compound that has been widely studied for its potential therapeutic applications. This molecule is a selective inhibitor of the enzyme AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy homeostasis.
Wirkmechanismus
2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide acts as a selective inhibitor of AMPK, a key regulator of cellular energy homeostasis. AMPK is activated in response to cellular stress, such as low glucose or oxygen levels, and promotes energy conservation and production. This compound binds to the catalytic subunit of AMPK and prevents its activation by upstream kinases, leading to a decrease in cellular energy expenditure and an increase in cellular proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including:
- Inhibition of cellular energy expenditure and promotion of cellular proliferation
- Induction of autophagy and apoptosis in cancer cells
- Improvement of glucose metabolism and insulin sensitivity in diabetic animal models
- Protection against ischemic injury in the heart and brain
- Reduction of inflammation and oxidative stress in various disease models
Vorteile Und Einschränkungen Für Laborexperimente
2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide has several advantages as a tool compound for studying AMPK, including its high selectivity and potency, as well as its well-established synthesis method. However, there are also limitations to using this compound in lab experiments, such as its potential off-target effects and the need for careful dosing and timing to avoid unintended consequences.
Zukünftige Richtungen
There are many future directions for research on 2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide and its potential therapeutic applications. Some possible areas of investigation include:
- Optimization of the synthesis method to improve yield and purity of this compound
- Development of more selective and potent AMPK inhibitors for use in clinical settings
- Investigation of the role of AMPK in other disease states, such as neurodegenerative disorders and infectious diseases
- Exploration of the potential use of this compound as a cancer therapy, either alone or in combination with other drugs
- Investigation of the long-term effects of AMPK inhibition on cellular metabolism and physiology
In conclusion, this compound is a selective inhibitor of AMPK that has been extensively studied for its potential therapeutic applications. This molecule has a well-established synthesis method and has been used as a tool compound to investigate the role of AMPK in various cellular processes. While there are limitations to using this compound in lab experiments, its potential benefits as a therapeutic agent make it an exciting area of research for the future.
Synthesemethoden
The synthesis of 2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide involves the reaction of 3,5-dimethyl-4-hydroxybenzoic acid with 2-bromo-1-butanol in the presence of a base catalyst. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to yield the final product. This synthesis method has been extensively studied and optimized, resulting in high yields and purity of this compound.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide has been widely used in scientific research as a tool compound to study the role of AMPK in various cellular processes. This molecule has been shown to inhibit the activity of AMPK in a dose-dependent manner, leading to a decrease in cellular energy expenditure and an increase in cellular proliferation. Additionally, this compound has been used to investigate the role of AMPK in cancer, diabetes, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
2-hydroxy-N-(1-hydroxybutan-2-yl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-4-10(7-15)14-13(17)11-6-8(2)5-9(3)12(11)16/h5-6,10,15-16H,4,7H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFGOCLJVZAZKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1=CC(=CC(=C1O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Ethylpyridin-4-yl)-[4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6637862.png)
![1-(2-chlorophenyl)-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methylpyrazole-3-carboxamide](/img/structure/B6637869.png)
![[2-[(4-chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl]-3-methylimidazol-4-yl]methanol](/img/structure/B6637871.png)
![[3-[[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]methanol](/img/structure/B6637872.png)
![[1-[[3-(2,3-dihydro-1H-inden-1-ylamino)phenyl]methyl]piperidin-4-yl]methanol](/img/structure/B6637874.png)
![1-(3,5-dimethylphenyl)-N-[(1-hydroxycyclopentyl)methyl]-N,5-dimethylpyrazole-3-carboxamide](/img/structure/B6637881.png)
![4-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]-1H-pyrrole-2-carbonitrile](/img/structure/B6637882.png)
![N-[4-(hydroxymethyl)pyridin-3-yl]-6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B6637888.png)
![5-(2,5-Difluorophenyl)-1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-3-ol](/img/structure/B6637906.png)
![[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B6637913.png)
![N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide](/img/structure/B6637921.png)
![2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide](/img/structure/B6637927.png)

![5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6637943.png)